REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([O:7][CH3:8])=[CH:5][C:4]([CH3:9])=[N:3]1.S(Cl)(Cl)=O.[Cl:14][S:15](O)(=[O:17])=[O:16]>>[CH3:1][N:2]1[C:6]([O:7][CH3:8])=[C:5]([S:15]([Cl:14])(=[O:17])=[O:16])[C:4]([CH3:9])=[N:3]1
|
Name
|
|
Quantity
|
12.6 g
|
Type
|
reactant
|
Smiles
|
CN1N=C(C=C1OC)C
|
Name
|
|
Quantity
|
11.9 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 100° C. for 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
Then, the reaction mixture was cooled to 80° C.
|
Type
|
ADDITION
|
Details
|
After the dropwise addition
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 100° C. for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(C(=C1OC)S(=O)(=O)Cl)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |